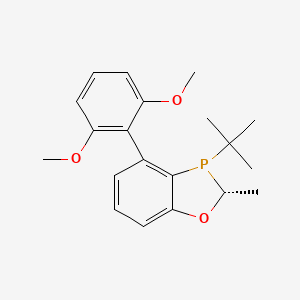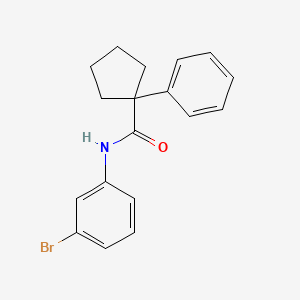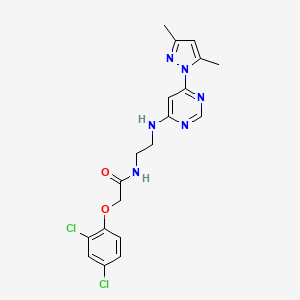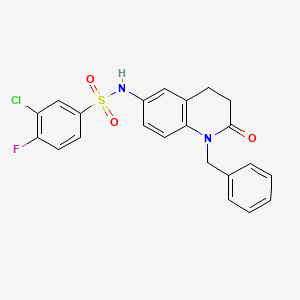![molecular formula C10H10F2O3 B2384732 2-[4-(2,2-Difluoroethoxy)phenyl]acetic acid CAS No. 937602-66-9](/img/structure/B2384732.png)
2-[4-(2,2-Difluoroethoxy)phenyl]acetic acid
Vue d'ensemble
Description
“2-[4-(2,2-Difluoroethoxy)phenyl]acetic acid” is a chemical compound with the CAS Number: 937602-66-9 . It has a molecular weight of 216.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H10F2O3/c11-9(12)6-15-8-3-1-7(2-4-8)5-10(13)14/h1-4,9H,5-6H2,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 216.18 .Applications De Recherche Scientifique
Anti-Inflammatory Activity : A study by Atkinson et al. (1983) discussed the synthesis and anti-inflammatory activity of a series of substituted (2-phenoxyphenyl)acetic acids, which include compounds structurally similar to 2-[4-(2,2-Difluoroethoxy)phenyl]acetic acid. This research highlighted the potential of these compounds in therapeutic applications due to their considerable anti-inflammatory properties and low ulcerogenic potential (Atkinson et al., 1983).
Enzyme Inhibition Properties : Laufer et al. (1994) investigated a pyrrolizine derivative that is structurally related to this compound. This compound was found to be a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase enzymes, indicating its potential in treating inflammatory conditions (Laufer et al., 1994).
Reactions with Sulfur Trioxide : Research by Ansink and Cerfontain (2010) explored the reactions of benzene derivatives, including those similar to this compound, with sulfur trioxide. This study provides insights into the chemical behavior and potential industrial applications of these compounds (Ansink & Cerfontain, 2010).
Formation in Maillard Reaction : A study by Davidek et al. (2006) explored the formation of acetic acid, a component of this compound, in the Maillard reaction. This research is significant for understanding the chemical pathways in food chemistry and related fields (Davidek et al., 2006).
Antioxidant Activity : Abd et al. (2020) synthesized derivatives of phenyl acetic acid for their antioxidant properties. This study underscores the potential of these compounds, including this compound, in developing plant-based antioxidants (Abd et al., 2020).
Photochemical Studies : Eriksson et al. (2010) conducted a study on the photolytic transformation of diclofenac, a compound related to this compound. This research offers insights into the environmental impact and degradation pathways of similar compounds (Eriksson et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-(2,2-difluoroethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c11-9(12)6-15-8-3-1-7(2-4-8)5-10(13)14/h1-4,9H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRCBHYTSCVMKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937602-66-9 | |
| Record name | 2-[4-(2,2-difluoroethoxy)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2384655.png)

![5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2384660.png)


![2-(2,4-difluorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2384665.png)
![2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide](/img/structure/B2384666.png)

![(2S,3As,6aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2384668.png)


